4-(Bis(4-chlorophenyl)amino)phenol
Description
4-(Bis(4-chlorophenyl)amino)phenol is a phenolic compound characterized by a central amino group bridging two 4-chlorophenyl substituents and a hydroxyl group at the para position of the phenol ring. Its molecular structure (C₁₈H₁₂Cl₂N₂O) combines aromatic chlorination with hydrogen-bonding capability, making it a versatile scaffold in medicinal chemistry and material science. The presence of electron-withdrawing chlorine atoms enhances stability and influences intermolecular interactions, which are critical for biological activity and synthetic utility.
Properties
Molecular Formula |
C18H13Cl2NO |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
4-(4-chloro-N-(4-chlorophenyl)anilino)phenol |
InChI |
InChI=1S/C18H13Cl2NO/c19-13-1-5-15(6-2-13)21(16-7-3-14(20)4-8-16)17-9-11-18(22)12-10-17/h1-12,22H |
InChI Key |
YHKGWGUHJFHCRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-(Bis(4-chlorophenyl)amino)phenol and its analogs:
Structural and Functional Insights
- Chlorine Substitution : All compounds feature 4-chlorophenyl groups, which enhance lipophilicity and metabolic stability. However, CBED and PYR incorporate additional hydroxyl or heterocyclic groups, improving solubility and target binding .
- Heterocyclic Cores: The presence of pyridinone (PYR), thiazole (SKI II), and triazine (V3-a) introduces distinct electronic environments, influencing bioactivity. For example, PYR’s pyridinone moiety facilitates π-π stacking with fungal enzymes .
- SKI II and Compound 36 demonstrate the importance of hybrid structures; SKI II’s thiazole ring enhances kinase inhibition, while Compound 36’s indole-pyrimidine hybrid improves anti-inflammatory efficacy . V3-a’s triazine core enables broad-spectrum antimicrobial activity, likely due to its ability to disrupt microbial DNA synthesis .
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